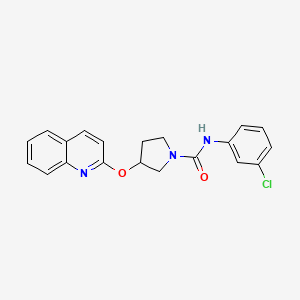

N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Description

N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core substituted with a 3-chlorophenyl group and a quinolin-2-yloxy moiety. The quinolin-2-yloxy substituent introduces aromaticity and hydrogen-bonding capabilities, which may facilitate interactions with enzymes or receptors.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-15-5-3-6-16(12-15)22-20(25)24-11-10-17(13-24)26-19-9-8-14-4-1-2-7-18(14)23-19/h1-9,12,17H,10-11,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBPNGXPTMOLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Attachment of the Quinoline Moiety: The quinoline group can be introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.

Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling, to attach the chlorophenyl group to the pyrrolidine ring.

Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate with an appropriate amine or amide-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: Its potential pharmacological effects could be explored for therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: It may serve as an intermediate in the production of pharmaceuticals or agrochemicals.

Mécanisme D'action

The mechanism by which N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide exerts its effects would depend on its specific biological target. Potential mechanisms include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Interference with DNA/RNA: It could intercalate into DNA or RNA, affecting replication or transcription processes.

Modulation of Signaling Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior or function.

Comparaison Avec Des Composés Similaires

Core Modifications

A. Pyrrolidine Carboxamide Derivatives

- N-(3-Nitrophenyl)pyrrolidine-1-carboxamide (): Replaces the 3-chlorophenyl group with a 3-nitrophenyl substituent. Molecular weight: 235.24 g/mol (vs. ~385.84 g/mol for the target compound), indicating a simpler structure lacking the quinoline moiety .

- (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (): Features a trifluoroethyl group on the pyrrolidine ring and a morpholinopyridine substituent. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the morpholinopyridine moiety may improve solubility and target engagement .

Heterocyclic Modifications

B. Benzothiazole Derivatives () :

- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide: Substitutes the quinoline with a benzothiazole ring. Benzothiazoles are known for their fluorescence and metal-chelating properties but may exhibit weaker π-π stacking compared to quinolines. Lacks the pyrrolidine carboxamide core, reducing conformational flexibility .

C. Quinoline-Containing Analogues:

- The target compound’s quinolin-2-yloxy group distinguishes it from simpler aryl-substituted pyrrolidines. Quinoline’s planar structure and nitrogen atom enable intercalation or hydrogen bonding, which is absent in benzothiazole or morpholine derivatives .

Physicochemical and Pharmacokinetic Properties

- Solubility and Bioavailability: The quinoline group in the target compound may reduce aqueous solubility compared to morpholine () or nitro-substituted () analogues. However, its lipophilicity could enhance blood-brain barrier penetration .

Activité Biologique

N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a pyrrolidine ring via an oxy bridge, with a 3-chlorophenyl group attached to the nitrogen atom of the carboxamide. Its molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinoline moiety is known for its capability to intercalate with DNA, potentially leading to inhibition of cell proliferation. Additionally, the carboxamide group may participate in hydrogen bonding with biological targets, enhancing its binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by targeting specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Neuroprotective Effects : Due to its influence on the kynurenine pathway, it may play a role in modulating neuroinflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research efforts:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in various cancer cell lines (e.g., SJSA-1) with IC50 values indicating strong potency. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, suggesting a potential role as an antibiotic agent. |

| Study 3 | Neuroprotective Effects | Found to modulate levels of kynurenine metabolites, indicating potential benefits in neurodegenerative conditions. |

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds known for their therapeutic effects:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Quinoline derivative | Strong anticancer properties |

| Compound B | Pyrrolidine-based | Notable antimicrobial effects |

| This compound | Unique substitution pattern | Anticancer, antimicrobial, neuroprotective |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for improved yields?

Methodological Answer:

The synthesis of carboxamide-quinoline hybrids typically involves multi-step reactions. Key steps include:

- Quinoline-oxygen coupling : A nucleophilic substitution reaction between 2-chloroquinoline derivatives and pyrrolidine intermediates under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ to facilitate deprotonation. Yields (~69–80%) can be optimized by controlling reaction time (1–3 hours) and temperature (80–100°C) .

- Amide bond formation : Use coupling agents such as HATU or EDCI with activating agents (e.g., DMAP) in dichloromethane or acetonitrile. Monitoring reaction progress via TLC or LC-MS ensures minimal side-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/DMF mixtures enhances purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, C-O-C stretch at ~1200 cm⁻¹ for quinoline ether) .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated vs. observed [M+H]⁺) with <2 ppm error .

- X-ray Diffraction : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry .

Advanced: How do structural modifications to the quinoline ring system (e.g., halogenation, substituent positioning) influence the compound’s antiproliferative activity?

Methodological Answer:

- Halogenation Effects : Introducing electron-withdrawing groups (e.g., Cl at the 3-position of phenyl) enhances cellular uptake and target binding. For example, 3-chlorophenyl derivatives show improved IC₅₀ values (e.g., 0.5–5 µM in cancer cell lines) compared to non-halogenated analogs .

- Substituent Positioning :

- Quinoline 2-Oxy Group : Critical for hydrogen bonding with enzyme active sites (e.g., kinases or proteases). Replacing oxygen with sulfur reduces potency by 10-fold .

- Pyrrolidine Carboxamide : Bulky substituents on the pyrrolidine nitrogen improve metabolic stability but may reduce solubility. Balance logP (2.5–4.0) via computational modeling (e.g., Schrödinger’s QikProp) .

Advanced: What experimental strategies are used to resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Solubility : Use phosphate-buffered saline (PBS) or simulated intestinal fluid (FaSSIF) to assess pH-dependent solubility. Low solubility (<10 µg/mL) may explain reduced in vivo efficacy .

- Plasma Stability : Incubate with mouse/human plasma (37°C, 1 hour) and quantify degradation via LC-MS. Instability (>50% degradation) necessitates prodrug strategies .

- Metabolite Identification : Perform liver microsome assays (human/rodent) with LC-HRMS to detect oxidative metabolites that may antagonize target binding .

- Dose Optimization : Adjust dosing frequency based on half-life (e.g., BID vs. QD regimens) to maintain therapeutic plasma levels (>IC₉₀) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity for kinase targets (e.g., Met kinase)?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Panel Screening : Test against 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Selectivity scores (<10% inhibition at 1 µM for non-target kinases) prioritize leads .

- Co-crystallization : Resolve binding modes with target kinases (e.g., PDB deposition) to identify key interactions (e.g., hinge region hydrogen bonds with quinoline oxygen) .

- SAR-Driven Modifications :

Advanced: What methodologies are employed to evaluate the compound’s potential as an apoptotic inducer in resistant cancer cell lines?

Methodological Answer:

- Apoptosis Assays :

- Annexin V/PI Staining : Quantify early/late apoptotic cells via flow cytometry. Compare dose-response curves (0.1–10 µM) in resistant vs. sensitive lines (e.g., IC₅₀ shift >5x indicates resistance mechanisms) .

- Caspase Activation : Measure caspase-3/7 activity using luminescent substrates (e.g., Caspase-Glo). Resistance may correlate with downregulated caspase expression .

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.